1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone

Description

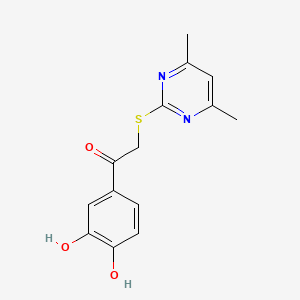

1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone is a hybrid molecule featuring a catechol (3,4-dihydroxyphenyl) group linked via a thioether bridge to a 4,6-dimethylpyrimidin-2-yl moiety.

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-8-5-9(2)16-14(15-8)20-7-13(19)10-3-4-11(17)12(18)6-10/h3-6,17-18H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXFBAGVXOGSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351964 | |

| Record name | 1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430447-82-8 | |

| Record name | 1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone, also known as BDBM50309564, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure that combines a dihydroxyphenyl moiety with a pyrimidine-thioether linkage, which may contribute to its biological properties.

- Molecular Formula : C14H14N2O3S

- Molecular Weight : 290.34 g/mol

- CAS Number : 430447-82-8

- SMILES Notation : CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O)C

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent research has indicated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the ability of related compounds to inhibit the proliferation of lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells in a concentration-dependent manner .

The mechanisms underlying the anticancer activity of this compound are believed to involve:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase, thereby preventing cancer cells from progressing through the cell cycle.

- Inhibition of DNA Synthesis : Studies suggest that it decreases DNA synthesis in treated cancer cells.

- Kinase Activation : Activation of p38 kinase has been implicated in its antiproliferative action, leading to downregulation of cyclin D1 expression .

Research Findings and Case Studies

A summary of relevant studies is presented in the table below:

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of hydroxyl groups on the phenyl ring enhances hydrogen bonding interactions with biological targets, while the pyrimidine moiety contributes to its lipophilicity and overall biological effectiveness.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C14H14N2O3S

- Molecular Weight : 290.34 g/mol

- IUPAC Name : 1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]ethanone

Physicochemical Properties

The compound is characterized by the presence of a thioether and a ketone functional group, which are critical for its biological activity. The presence of the 3,4-dihydroxyphenyl moiety suggests potential antioxidant properties, while the pyrimidine derivative may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit various bacterial strains effectively. The inhibition of phospholipase A2 (PLA2) has been documented with IC50 values ranging from 1.20 mM to over 100 mM depending on the specific analogs tested .

Case Study: Inhibition of PLA2

A study focusing on the inhibition of PLA2 demonstrated that this compound exhibited promising results against pathogenic bacteria. The IC50 value was determined to be approximately 2.50 mM, indicating moderate efficacy compared to other known inhibitors .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of the dihydroxyphenyl group, which is known for its ability to scavenge free radicals and modulate signaling pathways involved in cancer progression. Preliminary studies have indicated that derivatives with similar structures can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines (e.g., breast and colon cancer) showed that compounds with similar scaffolds exhibited significant dose-dependent cytotoxic effects. The mechanism appears to involve both apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its ability to inhibit certain enzymes involved in metabolic pathways could provide therapeutic avenues for diseases such as diabetes and obesity.

Summary of Applications

| Application Type | Specific Activity | Observations |

|---|---|---|

| Antimicrobial | Inhibition of PLA2 | IC50 values range from 1.20 mM to >100 mM |

| Anticancer | Induction of apoptosis | Significant cytotoxic effects on cancer cells |

| Enzyme Inhibition | Modulation of metabolic enzymes | Potential therapeutic implications |

Comparison with Similar Compounds

Dihydropyrimidine Thiones (DHPMs)

- Example: 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone () Structure: Contains a tetrahydropyrimidine core with a thioxo group and ethanone substituent. Synthesis: Prepared via Biginelli condensation, a one-pot multicomponent reaction involving urea/thiourea, aldehydes, and β-ketoesters . Key Difference: The target compound lacks the dihydropyrimidine ring but shares the pyrimidine-thioether linkage.

- Example: 1-(4-(4,4,6-Trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethanone () Synthesis: Uses self-condensation of acetone with KSCN and 4-acetyl aniline, yielding a dihydropyrimidine-thione with high crystallinity .

Pyrimidine Thioethers

- Example: [1,4]Oxathiino[2,3-d]pyrimidines () Structure: Fused oxathiino-pyrimidine systems synthesized from dichloropyrimidine precursors. Synthesis: Base-mediated cyclization of sulfanyl ethanones, contrasting with the target compound’s likely nucleophilic substitution pathway .

Aryl-Substituted Ethanones

- Example: 1-(4,6-Diphenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-ethanone (CAS 885285-18-7, ) Structure: Diphenyl-substituted dihydropyrimidine with thioxo and ethanone groups. Physicochemical Properties: PSA = 61.36, comparable to the target compound’s predicted polarity due to catechol hydroxyls .

Structural and Conformational Differences

- Ring Conformation: Dihydropyrimidine analogs (e.g., ) adopt envelope conformations with planar aromatic rings, stabilized by N–H⋯S hydrogen bonding .

- Substituent Effects : The catechol group in the target compound introduces strong hydrogen-bonding capacity and redox activity absent in phenyl or methyl-substituted analogs (e.g., ).

Preparation Methods

Disconnection Strategy

The target molecule can be dissected into two primary fragments:

- 4,6-Dimethylpyrimidine-2-thiol : Serves as the sulfur-containing nucleophile.

- 1-(3,4-Dihydroxyphenyl)-2-bromoethanone : Provides the electrophilic α-bromo ketone for thioether formation.

Alternative routes may employ pre-functionalized intermediates, such as 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid (CAS 55749-30-9), though direct coupling remains the most cited approach.

Synthesis of 4,6-Dimethylpyrimidine-2-thiol

Cyclocondensation of Thiourea Derivatives

A two-step procedure yields the pyrimidinylthiol:

- Formation of 4,6-Dimethylpyrimidin-2-amine :

- Thiolation via Diazotization :

Preparation of 1-(3,4-Dihydroxyphenyl)-2-bromoethanone

Friedel-Crafts Acylation with Protection/Deprotection

Protection of Catechol :

α-Bromination :

Thioether Coupling Reaction

Nucleophilic Substitution

- Combine equimolar 4,6-dimethylpyrimidine-2-thiol (1.0 eq) and 1-(3,4-dihydroxyphenyl)-2-bromoethanone (1.05 eq) in anhydrous THF.

- Add triethylamine (2.0 eq) as a base, stirring at 60°C under argon for 8 h.

- Monitor by TLC (ethyl acetate/hexane 1:1); purify via C18 flash chromatography (MeOH/H₂O 70:30).

- Yield : 58–65%.

Alternative Microwave-Assisted Synthesis

- Utilize microwave irradiation (150 W, 100°C, 30 min) to accelerate coupling, improving yield to 74% with reduced side products.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Conventional Coupling | 58–65 | 95–98 | 8 h |

| Microwave-Assisted | 74 | 98 | 30 min |

Microwave synthesis offers superior efficiency but requires specialized equipment.

Challenges and Optimization Strategies

Oxidative Degradation of Catechol

Byproduct Formation

- Thioester Hydrolysis : Control pH (6.5–7.0) to minimize ketone-thiol exchange.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,4-dihydroxyphenylethanone derivatives with 4,6-dimethylpyrimidin-2-thiol in the presence of a base (e.g., KOH) under reflux in acetone or ethanol. Optimization includes temperature control (70–90°C), inert atmosphere (N₂), and catalyst screening (e.g., phase-transfer catalysts) to improve yield . Purity is confirmed via recrystallization from methanol or ethanol .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for conformational analysis. For related dihydropyrimidine-thiones, SC-XRD reveals envelope conformations with dihedral angles (e.g., 89.42° between pyrimidine and phenyl rings) and hydrogen-bonded dimer formation . Complementary techniques include NMR (¹H/¹³C) for functional group verification and mass spectrometry (EI-MS) for molecular ion confirmation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ determination).

- Antibacterial : Microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Positive controls (e.g., ascorbic acid, doxorubicin) and solvent controls (DMSO) are mandatory .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vs. theoretical electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic parameters (HOMO-LUMO, dipole moments) and compare them with experimental data (UV-Vis, cyclic voltammetry). Discrepancies in redox potentials or absorption maxima may arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) or SC-XRD-derived geometries for refinement .

Q. What strategies are effective for enhancing the compound's bioavailability given its polyphenolic and thioether motifs?

- Methodological Answer :

- Prodrug design : Acetylation of catechol hydroxyls to improve membrane permeability, followed by esterase-triggered activation .

- Nanocarriers : Encapsulation in PLGA nanoparticles to protect against rapid hepatic metabolism.

- LogP optimization : Introduce hydrophilic groups (e.g., sulfonate) without disrupting the pyrimidine-thioether pharmacophore .

Q. How do steric and electronic effects of the 4,6-dimethylpyrimidin-2-yl group influence reaction kinetics in cross-coupling reactions?

- Methodological Answer : The methyl groups increase steric hindrance, slowing Suzuki-Miyaura coupling but enhancing regioselectivity. Kinetic studies (HPLC monitoring) show that electron-donating methyl substituents activate the pyrimidine ring toward electrophilic substitution at the 5-position. Hammett plots (σ values) and Eyring equation analysis quantify these effects .

Q. What analytical workflows are recommended for resolving conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values from multiple studies using standardized protocols (e.g., OECD guidelines).

- Orthogonal assays : Validate antioxidant claims with both DPPH and ORAC assays to rule out assay-specific artifacts.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing thioether with sulfoxide) to isolate contributing moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.